 
                        The structure of 3-Hydrazinoquinoxaline-2-thiol contains a combination of functional groups that might be of interest for various research fields. Here are some potential areas where this molecule could be explored:
3-Hydrazinoquinoxaline-2-thiol is a heterocyclic compound characterized by its unique thiol group attached to a hydrazino-substituted quinoxaline structure. Its molecular formula is and it has gained attention for its diverse biological activities, particularly in antimicrobial and anti-inflammatory applications. The compound exhibits significant potential in the pharmaceutical field due to its ability to interact with various biomolecules, influencing numerous biochemical pathways.
These reactions are crucial for modifying the compound's structure to enhance its pharmacological properties or to synthesize derivatives with specific activities.
3-Hydrazinoquinoxaline-2-thiol has demonstrated notable biological activities:
The synthesis of 3-hydrazinoquinoxaline-2-thiol typically involves:
3-Hydrazinoquinoxaline-2-thiol has several applications in medicinal chemistry:
Interaction studies have revealed that 3-hydrazinoquinoxaline-2-thiol can enhance the activity of other compounds:
Several compounds exhibit structural or functional similarities to 3-hydrazinoquinoxaline-2-thiol. Here are a few notable examples:
| Compound Name | Structure Similarity | Unique Properties | 
|---|---|---|
| 2-Thiouracil | Similar thiol group | Antiviral activity; used in cancer treatment | 
| 2-Aminothiazole | Heterocyclic structure | Antimicrobial and antifungal properties | 
| 4-Hydrazinobenzenesulfonamide | Hydrazine moiety | Used as an antibacterial agent | 
| 6-Methylthioquinoxaline | Quinoxaline framework | Exhibits neuroprotective effects | 
3-Hydrazinoquinoxaline-2-thiol stands out due to its combined antimicrobial and anti-inflammatory activities, making it a versatile candidate for further pharmacological development. Its unique mechanism of action through reactive oxygen species generation also differentiates it from other similar compounds.
The biochemical characterization of 3-hydrazinoquinoxaline-2-thiol reveals a multifaceted compound with remarkable enzymatic target specificity and diverse binding mechanisms. Molecular docking studies have established that this quinoxaline derivative demonstrates exceptional binding affinity to multiple enzymatic targets, with particular prominence in antimicrobial and metabolic enzyme inhibition [1] [2].
Alpha-amylase and alpha-glucosidase inhibition represents one of the most extensively characterized mechanisms of 3-hydrazinoquinoxaline-2-thiol action. Hydrazinyl thiazole-linked analogs of this compound demonstrate potent inhibitory activities with IC50 values of 1.3 ± 0.2 μM against alpha-amylase and 3.0 ± 0.2 μM against alpha-glucosidase [3]. The binding mechanism involves competitive inhibition mediated through π-stacking interactions and hydrogen bond formation. Specifically, molecular docking analysis reveals that the compound exhibits π-stacking with Phe177, engages in hydrophobic interactions with Phe177 and Phe157 residues, and forms crucial hydrogen bonds with Arg439 through its hydrazine functional group [3].
Penicillin-binding protein 2A (PBP2A) emerges as a critical target in antimicrobial applications. In silico docking studies demonstrate that 3-hydrazinoquinoxaline-2-thiol exhibits superior binding interactions with PBP2A, achieving docking scores of -8.9 kcal/mol when used synergistically with vancomycin [1] [2]. The compound demonstrates potential for overcoming PBP2A structural occlusions through targeted protein inhibition and structural stabilization, suggesting significant therapeutic potential against β-lactam-resistant bacterial strains [1].
DNA-targeting enzymes constitute another important category of enzymatic targets. The compound shows remarkable similarity to novobiocin in DNA gyrase binding studies, suggesting comparable mechanisms of action [4]. Furthermore, quinoxaline derivatives related to 3-hydrazinoquinoxaline-2-thiol demonstrate topoisomerase II inhibitory activities with IC50 values ranging from 6.4 to 15.3 μM, functioning through dual DNA intercalation and enzyme inhibition mechanisms [5] [6].
The thiol and hydrazine functional groups play pivotal roles in determining binding affinity. Thiol-dependent enzymes show strong binding affinity to 3-hydrazinoquinoxaline-2-thiol through covalent interactions mediated by the sulfur nucleophile [7]. This mechanism is particularly relevant for enzymes containing critical cysteine residues in their active sites.
Reactive oxygen species (ROS) generation represents a fundamental mechanism underlying many of the compound's biological activities. The compound demonstrates significant capacity for ROS generation through electron donation processes, leading to oxidative stress in target cells [8] [9] [10]. This mechanism contributes to both antimicrobial and anti-inflammatory effects observed in biological systems.
The interference of 3-hydrazinoquinoxaline-2-thiol with bacterial cell wall biosynthesis represents a multifaceted mechanism involving peptidoglycan synthesis disruption, membrane integrity compromise, and synergistic enhancement of existing antimicrobial agents.
Extended-spectrum beta-lactamase (ESBL) producing bacteria demonstrate varying susceptibility to 3-hydrazinoquinoxaline-2-thiol, with minimum inhibitory concentrations ranging from 4 to 256 μg/mL, with 64 μg/mL being the most frequently observed value [11]. The mechanism involves dual action through DNA synthesis inhibition coupled with reactive oxygen species generation, resulting in comprehensive disruption of peptidoglycan synthesis pathways [11].
Methicillin-resistant Staphylococcus aureus (MRSA) represents a particularly significant target, with MIC values ranging from 16 to 32 μg/mL [12] [13] [1]. The compound enhances vancomycin efficacy through targeted interaction with penicillin-binding protein 2A, resulting in synergistic cell wall synthesis inhibition [1]. Fractional inhibitory concentration index (FICI) values between 0.236 and 0.5 confirm synergistic interactions, with vancomycin MICs decreasing significantly when combined with 3-hydrazinoquinoxaline-2-thiol [1].
Pseudomonas aeruginosa demonstrates variable susceptibility with MIC values ranging from 8 to 128 μg/mL, most commonly at 64 μg/mL [14]. The compound appears to interfere with multiple resistance mechanisms, including efflux pump systems, suggesting a comprehensive approach to overcoming bacterial resistance [14].
Fungal cell wall interactions extend the compound's antimicrobial spectrum. Against Candida albicans, 3-hydrazinoquinoxaline-2-thiol demonstrates remarkable potency with MIC values ranging from 0.002 to 0.032 μg/mL [9] [15]. The mechanism involves cell membrane integrity compromise combined with dual antifungal and anti-inflammatory effects [9].
Anaerobic bacteria provide insight into the compound's mechanism under oxygen-limited conditions. In Clostridium perfringens and Brachyspira hyodysenteriae, 3-hydrazinoquinoxaline-2-thiol causes membrane permeability disruption, cytoplasmic material leakage, cell elongation, and filamentous formation [10]. These effects result from ROS-mediated oxidative damage and chromosomal DNA degradation, demonstrating the compound's efficacy even under anaerobic conditions [10].
The sequential disruption of bacterial cell wall biosynthesis involves multiple cellular compartments. The compound interferes with cytoplasmic precursor synthesis, membrane-associated lipid carrier systems, and periplasmic cross-linking processes. This comprehensive approach to cell wall disruption explains the broad spectrum antimicrobial activity observed across diverse bacterial species.
The anti-inflammatory properties of 3-hydrazinoquinoxaline-2-thiol manifest through systematic modulation of key inflammatory mediators, demonstrating dose-dependent effects and multiple mechanistic pathways that collectively contribute to significant therapeutic potential.
Tumor necrosis factor-alpha (TNF-α) represents the primary inflammatory mediator affected by 3-hydrazinoquinoxaline-2-thiol treatment. At concentrations ranging from 0.002 to 0.2 mg/mL, the compound produces significant reduction in TNF-α levels (p < 0.05) compared to untreated infected controls [9] [16]. The mechanism involves direct inhibition of cytokine production pathways, providing substantial anti-inflammatory therapy potential across multiple disease contexts [9] [16].
Interleukin-1 beta (IL-1β) demonstrates equally pronounced susceptibility to 3-hydrazinoquinoxaline-2-thiol modulation. The compound achieves significant reduction in IL-1β levels (p < 0.05) through mRNA stability reduction mechanisms [9] [16]. This effect proves particularly relevant for wound healing enhancement, where excessive IL-1β production contributes to delayed healing processes and chronic inflammatory states [16].
Interleukin-6 (IL-6) exhibits dose-dependent reduction in response to 3-hydrazinoquinoxaline-2-thiol treatment, with more pronounced effects observed at higher concentrations [9]. The mechanism involves both transcriptional and post-transcriptional effects, contributing to systemic inflammation control across diverse pathological conditions [9] [16].
Cyclooxygenase-2 (COX-2) undergoes substantial reduction in activity following 3-hydrazinoquinoxaline-2-thiol treatment [9] [16]. This enzyme inhibition mechanism provides direct pain and inflammation management benefits, particularly relevant given COX-2's central role in prostaglandin synthesis and inflammatory cascade amplification [9].
Inducible nitric oxide synthase (iNOS) demonstrates noteworthy decrease in activity (p < 0.05) across the tested concentration range [9] [16]. The compound interferes with nitric oxide pathway signaling, providing cardiovascular protection benefits and contributing to overall anti-inflammatory efficacy [9].
Interferon-gamma (IFN-γ) shows reduction with higher doses of 3-hydrazinoquinoxaline-2-thiol, particularly at 0.02-0.2 mg/mL concentrations [9]. This immune response modulation suggests potential applications in autoimmune disease treatment, where excessive IFN-γ production contributes to tissue damage and chronic inflammation [9].
Nuclear factor kappa B (NF-κB) represents a central transcriptional regulator affected by 3-hydrazinoquinoxaline-2-thiol treatment. The compound demonstrates inhibition of IL-1β-induced NF-κB activity, suggesting broad anti-inflammatory effects through signaling pathway disruption [17]. This mechanism provides upstream control of multiple inflammatory mediators, contributing to comprehensive anti-inflammatory efficacy.
The hydroxylase-dependent regulation of IL-1β-induced NF-κB activity involves specific isoforms, with PHD1 and FIH playing critical roles in combinatorial regulation [17]. The compound's ability to modulate these pathways suggests sophisticated mechanisms of anti-inflammatory action that extend beyond simple cytokine inhibition.
Reactive oxygen species modulation underlies many of the observed anti-inflammatory effects. While 3-hydrazinoquinoxaline-2-thiol generates ROS for antimicrobial purposes, it simultaneously modulates inflammatory ROS production pathways, creating a balanced approach to oxidative stress management that enhances therapeutic efficacy while minimizing tissue damage [8] [9] [10].